![molecular formula C19H19N3O4 B4413968 2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413968.png)
2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Overview
Description
The compound “2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” is a complex organic molecule. It contains a methoxyphenoxy group, an oxadiazolylmethyl group, and a propanamide group. These groups are common in various fields of chemistry, including medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, oxadiazoles can participate in various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be determined experimentally. Computational methods could also be used to predict these properties .Scientific Research Applications
Organic Synthesis and Characterization
MPNP has been synthesized and characterized using experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, nuclear magnetic resonance (NMR), and UV-vis spectral methods . Theoretical calculations using density functional theory (DFT) provide insights into its optimized structure. Experimental and theoretical data are compared to validate the molecule’s properties.
Nonlinear Optical (NLO) Properties
Chalcone derivatives, including MPNP, are of interest due to their nonlinear optical properties. These compounds find applications in data storage, optical communication, and harmonic generators. MPNP’s noncentrosymmetric structure and good optical limiting nature make it promising for NLO applications .
Drug-Likeness and Docking Studies
MPNP’s drug-likeness and potential as a therapeutic agent have been investigated. Docking studies explore its interaction with the RBD domain of the ACE2 receptor, relevant in SARS-CoV-2 infection. Understanding its binding affinity aids drug development .
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes electrostatic potential surfaces around MPNP. It highlights regions of electron density and potential reactivity. MEP aids in understanding charge distribution and interactions with other molecules.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(25-16-10-8-15(24-2)9-11-16)19(23)20-12-17-21-18(22-26-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDYDOUGBAQGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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